methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known for its unique chemical structure, which makes it an ideal candidate for drug development. In
Scientific Research Applications
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been extensively studied for its therapeutic potential. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical And Physiological Effects
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its high degree of purity. The compound can be synthesized with a high degree of accuracy, which makes it an ideal candidate for drug development. However, one of the limitations of using methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.
Future Directions
There are several future directions for the study of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Finally, further research is needed to fully understand the mechanism of action of methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate and its potential therapeutic applications.
Synthesis Methods
Methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-methyl-1H-pyrrole-2-carboxylic acid with methyl chloroformate in the presence of a base. The reaction yields methyl (methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate with a high degree of purity.
properties
CAS RN |
111558-22-6 |
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Product Name |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1 |
InChI Key |
PKVKKXGNECSYEK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@]1(C=CC(=O)N1)C(=O)OC |
SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
Canonical SMILES |
CC1(C=CC(=O)N1)C(=O)OC |
synonyms |
1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)- |
Origin of Product |
United States |
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